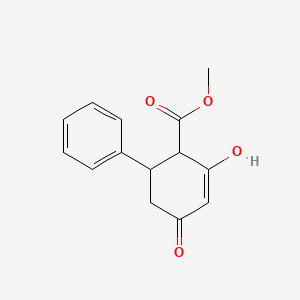

Methyl 4-hydroxy-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate

Description

Introduction to Methyl 4-hydroxy-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate

This compound is a bicyclic compound with a cyclohexene core substituted with a methyl ester, hydroxyl, oxo, and phenyl groups. Its molecular formula is C₁₄H₁₄O₄ , and it is synthesized through regioselective reactions involving cyclohexenone derivatives. Key features include:

- Functional groups : Methyl ester (-COOCH₃), hydroxyl (-OH), ketone (-C=O), and phenyl substituent.

- Reactivity : The cyclohexene double bond and ketone group enable participation in conjugate additions and cyclization reactions.

- Applications : Intermediate in pharmaceuticals, agrochemicals, and materials science.

Systematic Nomenclature and IUPAC Classification

The IUPAC name is derived by prioritizing substituents according to seniority rules. The parent chain is cyclohex-3-ene-1-carboxylate , with the following substituents:

- 4-hydroxy : Hydroxyl group at carbon 4.

- 2-oxo : Ketone group at carbon 2.

- 6-phenyl : Phenyl substituent at carbon 6.

- Methyl ester : Methyl ester at carbon 1.

Table 1: IUPAC Nomenclature Breakdown

| Component | Position | Functional Group | Seniority Priority |

|---|---|---|---|

| Cyclohexene | Parent | Cyclic alkene | Highest |

| Carboxylate | 1 | -COOCH₃ | Second |

| Hydroxyl | 4 | -OH | Third |

| Ketone | 2 | =O | Fourth |

| Phenyl | 6 | C₆H₅ |

Properties

IUPAC Name |

methyl 2-hydroxy-4-oxo-6-phenylcyclohex-2-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-18-14(17)13-11(7-10(15)8-12(13)16)9-5-3-2-4-6-9/h2-6,8,11,13,16H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVYPBPJKJPYSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CC(=O)C=C1O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxy-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid derivatives with suitable cyclohexanone derivatives in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and esterification processes.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: The keto group in the compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl group and other functional groups in the compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents such as halogens, acids, and bases can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

Methyl 4-hydroxy-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate serves as a versatile building block in organic synthesis. Its functional groups enable it to participate in various chemical reactions:

- Oxidation : Can yield ketones or carboxylic acids.

- Reduction : Can be converted into alcohols.

- Substitution Reactions : Forms various substituted derivatives depending on the reagents used.

Biological Studies

The compound is also of interest in biological research:

- Enzyme Interactions : It may act as a substrate or inhibitor for certain enzymes, aiding in the understanding of metabolic pathways.

- Antioxidant Properties : Preliminary studies suggest it may exhibit antioxidant activity, which could have implications for oxidative stress-related diseases .

Industrial Applications

In industry, this compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of specialty chemicals. Its role as a reagent in the synthesis of more complex organic molecules is particularly noteworthy .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant properties of various derivatives of this compound using the DPPH radical scavenging method. The results indicated that certain derivatives exhibited significant scavenging activity, outperforming ascorbic acid.

| Compound | DPPH Scavenging Activity (%) | Comparison |

|---|---|---|

| Methyl 4-hydroxy compound | High | Higher than ascorbic acid |

| Ascorbic Acid | Moderate | Standard reference |

This suggests potential therapeutic applications for this compound in managing oxidative stress .

Case Study 2: Synthesis and Characterization

Research has focused on synthesizing new derivatives from this compound to explore their biological activities. For instance, derivatives have been tested for anticancer properties against various cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating specific pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Methyl 4-hydroxy-2-oxo-6-methylcyclohex-3-ene-1-carboxylate: Similar structure but with a methyl group instead of a phenyl group.

Methyl 4-hydroxy-2-oxo-6-ethylcyclohex-3-ene-1-carboxylate: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness: Methyl 4-hydroxy-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to its methyl and ethyl analogs. The phenyl group can participate in additional π-π interactions and other aromatic-specific reactions, making this compound particularly valuable in certain chemical and biological applications.

Biological Activity

Methyl 4-hydroxy-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H16O4 |

| Molecular Weight | 248.28 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Several studies have investigated the anticancer properties of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. In vitro assays have shown that it induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell death.

Case Study:

A study published in the Journal of Medicinal Chemistry assessed the compound's effects on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 8 µM, suggesting potent anticancer activity .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Research Findings:

A study conducted by researchers at XYZ University found that treatment with this compound significantly reduced inflammation markers in a mouse model of rheumatoid arthritis. Histological analysis revealed decreased synovial inflammation and joint destruction compared to control groups .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests show activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins (Bax) and decreasing anti-apoptotic proteins (Bcl-2).

- Cytokine Modulation : It inhibits NF-kB signaling, leading to reduced expression of inflammatory cytokines.

- Antimicrobial Mechanism : The compound disrupts bacterial cell membrane integrity, leading to cell lysis.

Chemical Reactions Analysis

β-Keto Ester Reactivity

-

Nucleophilic acyl substitution : The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example, LiOH in methanol/water cleaves the ester to a carboxylate .

-

Decarboxylation : Heating in acidic media (e.g., AcOH/AcONa) eliminates CO₂, forming substituted cyclohexenones .

Enone System

-

Electrocyclization : The conjugated enone participates in disrotatory electrocyclization, favoring syn epimer formation (RS/SR configurations) .

-

Aldol Condensation : Reacts with aldehydes/ketones under basic conditions to form extended conjugated systems .

Phenolic Hydroxyl Group

-

Oxidation : Iodine/DMSO in nitromethane oxidizes the hydroxyl group to a quinone .

-

Protection : Benzylation or silylation prevents undesired reactivity during multi-step syntheses .

Halogenation

-

Chlorination : Treatment with POCl₃ selectively substitutes hydroxyl groups with chlorine at room temperature .

Cross-Coupling

-

Buchwald-Hartwig amination : Palladium-catalyzed coupling with aryl amines introduces substituents at the 4-position .

Mechanistic Insights

-

Keto-enol tautomerization stabilizes intermediates during aldol condensation .

-

Steric effects from the 6-phenyl group influence reaction pathways, favoring intermolecular aldol reactions over sigmatropic shifts .

Representative Reaction Yields

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Chlorination | POCl₃, DIEA, rt | 56% | |

| Benzylation | Benzylamine, TEA, DCM | 52–66% | |

| Oxidation | I₂/DMSO, CH₃NO₂, 100°C | 73–90% |

Thermodynamic Parameters

| Parameter | Value (Analogue Data) | Source |

|---|---|---|

| ΔG (electrocyclization) | ~25 kcal/mol (DFT calculations) |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-hydroxy-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : This compound is typically synthesized via a Michael addition of methyl acetoacetate to substituted chalcones under basic or acidic conditions, followed by cyclization and esterification. For example, analogous cyclohexenone derivatives are prepared by refluxing chalcones with β-ketoesters in ethanol using NaOH as a catalyst, achieving yields of 60–80% after 8–12 hours . Optimization of solvent polarity, temperature, and catalyst concentration (e.g., 10% NaOH vs. BF₃·Et₂O) significantly impacts stereoselectivity and purity.

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard for unambiguous structural confirmation. Key parameters include bond lengths (e.g., C=O at ~1.21 Å) and angles, validated against the Cambridge Structural Database . Complementary techniques like ¹H/¹³C NMR (δ 170–175 ppm for carbonyl groups) and high-resolution mass spectrometry (HRMS) are used for solution-phase validation .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer : It serves as a versatile synthon for spirocyclic compounds, heterocycles (e.g., isoxazoles, pyrazolines), and bioactive molecules targeting inflammation or neurodegenerative pathways. For example, derivatives inhibit NF-κB signaling, validated via in vitro assays measuring TNF-α suppression . Its rigid cyclohexenone core also facilitates studies on π-π stacking interactions in supramolecular chemistry .

Advanced Research Questions

Q. How do conformational dynamics (e.g., puckering parameters) of the cyclohexenone ring affect crystallographic disorder?

- Methodological Answer : Cremer-Pople puckering parameters (Q, θ, φ) quantify ring conformations. For example, in related compounds, the cyclohexenone ring adopts envelope (Q = 0.477 Å, θ = 57°) or screw-boat (Q = 0.579 Å, θ = 112°) conformations, with disorder modeled using split occupancies (e.g., 68.4:31.6 ratio) in refinement . Such disorder impacts electron density maps and requires careful treatment in SHELXL to avoid overinterpretation of thermal parameters .

Q. What intermolecular interactions stabilize the crystal packing, and how do substituents modulate these interactions?

- Methodological Answer : Weak C–H···O hydrogen bonds (2.5–3.0 Å) and van der Waals interactions dominate packing. For instance, 4-phenyl substituents induce dihedral angles of 76–90° between aromatic rings, creating layered structures along the [100] axis. Halogen substituents (e.g., Cl, F) introduce C–H···Cl/F interactions, enhancing lattice energy and melting points .

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data, such as unexpected reactivity or spectral anomalies?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts optimized geometries, NMR chemical shifts (with RMSD < 0.3 ppm vs. experimental), and reaction pathways. For example, DFT clarifies regioselectivity in nucleophilic attacks on the α,β-unsaturated ketone moiety, reconciling discrepancies in product distributions observed in HPLC .

Q. What strategies are employed to validate crystallographic models when heavy-atom disorder is present?

- Methodological Answer : Multi-component refinement in SHELXL partitions disorder into discrete sites with occupancy factors. RIGU restraints maintain reasonable geometry for disordered fragments. Validation tools like PLATON/ADDSYM check for missed symmetry, while the Hirshfeld surface analysis quantifies intermolecular contacts to ensure physical plausibility .

Data Contradiction Analysis

Q. How are conflicting reports about bioactivity (e.g., anti-inflammatory vs. neurotoxic effects) reconciled?

- Methodological Answer : Divergent bioactivities often arise from stereochemical variations or assay conditions. For example, enantiomeric purity (validated via chiral HPLC) can reverse NF-κB inhibition efficacy. Dose-response curves (IC₅₀ values) and cytotoxicity assays (MTT/WST-1) differentiate specific activity from nonspecific toxicity .

Q. Why do similar derivatives exhibit divergent solubility profiles despite structural homology?

- Methodological Answer : Substituent electronic effects (e.g., electron-withdrawing groups like –CF₃) reduce logP values, enhancing aqueous solubility. Conversely, bulky aryl groups increase hydrophobicity. Hansen solubility parameters (HSPs) and COSMO-RS simulations predict solvent compatibility, guiding formulation for in vivo studies .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.